5-Amino-7-(butylamino)-2-phenyl-1,6-naphthyridine-8-carbonitrile
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Overview
Description
5-Amino-7-(butylamino)-2-phenyl-1,6-naphthyridine-8-carbonitrile is a heterocyclic compound that belongs to the class of naphthyridines This compound is characterized by its unique structure, which includes an amino group, a butylamino group, a phenyl group, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-7-(butylamino)-2-phenyl-1,6-naphthyridine-8-carbonitrile can be achieved through a multi-step process involving the condensation of appropriate starting materials. One common method involves the reaction of 2-aminonicotinonitrile with butylamine and benzaldehyde under specific conditions. The reaction typically requires a catalyst and is carried out in a solvent such as ethanol or methanol. The reaction mixture is heated to reflux, and the product is isolated through filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of ultrasound or microwave irradiation, can be employed to reduce reaction times and minimize waste .
Chemical Reactions Analysis
Types of Reactions
5-Amino-7-(butylamino)-2-phenyl-1,6-naphthyridine-8-carbonitrile undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro compounds.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Primary amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
5-Amino-7-(butylamino)-2-phenyl-1,6-naphthyridine-8-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: Its interactions with biological macromolecules are studied to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 5-Amino-7-(butylamino)-2-phenyl-1,6-naphthyridine-8-carbonitrile involves its interaction with specific molecular targets. It is believed to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the suppression of cancer cell growth and proliferation. The compound may also interact with DNA and RNA, affecting their synthesis and function .
Comparison with Similar Compounds
Similar Compounds
5-Amino-7-aryl-7,8-dihydro-[1,2,4] triazolo [4,3-a]-pyrimidine-6-carbonitriles: These compounds share a similar core structure and exhibit comparable biological activities.
5-Amino-2-(4-chlorophenyl)-7-substituted phenyl-8,8a-dihydro-7H-(1,3,4)thiadiazolo(3,2-α)pyrimidine-6-carbonitrile: Another related compound with potential anticancer properties.
Uniqueness
5-Amino-7-(butylamino)-2-phenyl-1,6-naphthyridine-8-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino, butylamino, phenyl, and carbonitrile groups makes it a versatile compound for various applications in medicinal chemistry and organic synthesis .
Properties
CAS No. |
922523-00-0 |
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Molecular Formula |
C19H19N5 |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
5-amino-7-(butylamino)-2-phenyl-1,6-naphthyridine-8-carbonitrile |
InChI |
InChI=1S/C19H19N5/c1-2-3-11-22-19-15(12-20)17-14(18(21)24-19)9-10-16(23-17)13-7-5-4-6-8-13/h4-10H,2-3,11H2,1H3,(H3,21,22,24) |
InChI Key |
WICNFYLGWKORPC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=C(C2=C(C=CC(=N2)C3=CC=CC=C3)C(=N1)N)C#N |
Origin of Product |
United States |
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